molecular formula C7H2Br2F2O B1423688 2,3-Dibromo-5,6-difluorobenzaldehyde CAS No. 1263377-81-6

2,3-Dibromo-5,6-difluorobenzaldehyde

Cat. No. B1423688
M. Wt: 299.89 g/mol
InChI Key: FSVOKYWVYDGMNB-UHFFFAOYSA-N
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Description

2,3-Dibromo-5,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H2Br2F2O . It has a molecular weight of 299.9 and is typically a solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,3-Dibromo-5,6-difluorobenzaldehyde is 1S/C7H2Br2F2O/c8-4-1-5(10)7(11)3(2-12)6(4)9/h1-2H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,3-Dibromo-5,6-difluorobenzaldehyde is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Spectroscopy and Photochemistry Research on difluorobenzaldehydes, including structural isomers close to 2,3-Dibromo-5,6-difluorobenzaldehyde, has explored their photochemical properties and spectroscopic characteristics. For instance, matrix-isolation infrared spectroscopy combined with UV irradiation and DFT calculations on difluorobenzaldehydes has revealed photo-induced rotational isomerism. This study provides insights into the molecular behavior of halogenated benzaldehydes under light exposure, which could be pertinent to understanding the photochemical properties of 2,3-Dibromo-5,6-difluorobenzaldehyde (Itoh et al., 2011).

Synthetic Applications Halogenated benzaldehydes, similar to 2,3-Dibromo-5,6-difluorobenzaldehyde, serve as key intermediates in organic synthesis, offering pathways to construct complex molecules. The base-catalyzed cyclocondensation involving dihalobenzaldehydes with ethyl cyanoacetate and thiourea highlights the synthetic utility of such compounds in generating heterocyclic structures resistant to atmospheric oxidation. Such reactions underscore the potential of halogenated benzaldehydes in synthetic chemistry, suggesting possible routes that 2,3-Dibromo-5,6-difluorobenzaldehyde might partake in (Al-Omar et al., 2010).

Material Science and Nonlinear Optical Properties The effect of bromine substitution on the structure, reactivity, and optical properties of dimethoxybenzaldehydes provides a framework for understanding how halogenation affects molecular properties. This research can inform the design of materials with desirable optical characteristics, suggesting that similar studies on 2,3-Dibromo-5,6-difluorobenzaldehyde could reveal its potential in applications requiring specific optical responses (Aguiar et al., 2022).

properties

IUPAC Name

2,3-dibromo-5,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)7(11)3(2-12)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVOKYWVYDGMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5,6-difluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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